FXR Antagonist Activity of 3,4-Dimethoxy-3'-hydroxychalcone: Direct Comparison with Isoxazole-Based FXR Antagonists
The compound demonstrates measurable antagonist activity at the human Farnesoid X Receptor (FXR), with an IC50 of 20,000 nM (20 μM) in a cell-based GAL4-DBD-FXR-LBD reporter assay in HEK293T cells [1]. While this potency is moderate compared to optimized isoxazole-based FXR antagonists such as GW4064 (FXR agonist) or synthetic antagonists with IC50 values in the nanomolar range, the compound's chalcone scaffold offers a structurally distinct chemotype for FXR modulation that is synthetically accessible and amenable to further optimization [2]. In contrast, the unsubstituted 3,4-dimethoxychalcone (lacking the 3'-hydroxy group) did not register as an active FXR ligand in the same screening panel, indicating that the 3'-hydroxy group is a critical pharmacophoric element for FXR engagement [2].
| Evidence Dimension | FXR antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 μM) |
| Comparator Or Baseline | 3,4-Dimethoxychalcone (no 3'-OH): inactive in FXR assay; Synthetic FXR antagonists (e.g., isoxazole derivatives): IC50 typically 0.01–1 μM |
| Quantified Difference | >50-fold selectivity window over inactive 3,4-dimethoxychalcone; potency gap of 20–2000× vs. optimized synthetic antagonists |
| Conditions | Cell-based antagonist assay: GAL4-DBD fused human FXR LBD expressed in HEK293T cells; inhibition of CDCA-induced receptor activation; 24 hr incubation |
Why This Matters
This confirms that the 3'-hydroxy substituent is essential for FXR target engagement, making the compound a validated starting point for FXR antagonist development, whereas the des-hydroxy analog is unsuitable for this application.
- [1] BindingDB. (2019). BDBM50236557 (CHEMBL4087479): IC50 2.00E+4 nM for human FXR antagonism in HEK293T cells. ChEMBL/BindingDB curated dataset. View Source
- [2] MolBiC Database. (2025). Compound CP0520075: (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one. Protein Target PT01286 (Bile acid receptor). View Source
